N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a chemical compound that has gained attention for its potential therapeutic applications. This compound consists of a piperidine ring linked to a benzo[d][1,3]dioxole structure, which contributes to its versatility in various chemical reactions and biological activities. Its unique structural features make it a subject of interest in medicinal chemistry and drug development.
The compound is classified as an amide due to the presence of the carboxamide functional group. It is categorized under heterocyclic compounds because of the inclusion of nitrogen in its ring structure. The presence of both piperidine and benzo[d][1,3]dioxole moieties allows it to participate in diverse chemical reactions, enhancing its utility in scientific research and potential therapeutic applications.
The synthesis of N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride typically involves several key steps:
In industrial settings, these synthetic routes may be adapted for larger scale production. Techniques such as continuous flow reactors and automated synthesis platforms are employed to optimize yield and purity while enhancing efficiency.
The molecular structure of N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride features:
The compound has a molecular formula of and a molecular weight of approximately 282.73 g/mol. The presence of the hydrochloride indicates it is often used in its salt form for improved solubility and stability in biological assays.
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves interactions with specific molecular targets within cells:
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is typically characterized by:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm structure and purity .
N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride has several scientific uses:
Research continues into its efficacy and safety profiles, further exploring its applications in drug discovery processes .
The synthesis of N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride hinges on convergent strategies that separately construct the benzodioxole carboxamide and functionalized piperidine precursors before final coupling. Benzo[d][1,3]dioxole-5-carboxylic acid is typically synthesized via acid-catalyzed cyclization of catechol derivatives with deuterated dihalomethanes (e.g., CD₂Cl₂) to incorporate isotopic labels or stabilize metabolic hotspots, achieving yields >85% under optimized conditions [1]. Concurrently, N-Boc-piperidin-3-amine serves as the pivotal piperidine building block, where the Boc group enables both stereoselective functionalization at C3 and protection during downstream reactions.
The final assembly employs carbodiimide-mediated coupling (EDC/HOBt or CDI) between the carboxylic acid and piperidin-3-amine in aprotic solvents like DMF or dichloromethane. Critical purification involves silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH) to isolate the free base, followed by HCl-saturated ether to crystallize the hydrochloride salt. This protocol delivers the target compound in 65–78% yield and >95% purity (HPLC), with deuterated analogs requiring rigorously anhydrous conditions to prevent H/D exchange [1] [5].
Table 1: Key Synthetic Intermediates and Reaction Conditions
Intermediate | Synthetic Route | Yield (%) | Critical Parameters |
---|---|---|---|
Benzo[d][1,3]dioxole-5-carboxylic acid | Cyclization of catechol + CD₂Cl₂/K₂CO₃ | 85–92 | Anhydrous DMF, 60°C, 12 h |
N-Boc-piperidin-3-amine | Commercial or resolution of racemates | >98 | Chiral HPLC for enantiopure forms |
Carboxamide free base | EDC/HOBt coupling in DMF | 70–78 | 0°C to rt, 8 h, N₂ atmosphere |
Hydrochloride salt | HCl/ether treatment | 95 | Recrystallization (EtOH/ether) |
Bioactivity optimization centers on modifying the piperidine ring’s nitrogen (N1) and C3/C5 positions. N-Alkylation (e.g., with chloroacetamide or benzyl halides) enhances blood-brain barrier penetration by modulating logP, while introducing carbonyl bioisosteres (thioamides, amidoximes) at the carboxamide linkage improves metabolic stability. Studies on piperine-carboximidamide hybrids demonstrate that meta-chlorobenzyl or para-bromophenyl groups at the piperidine N1 increase EGFR/BRAF inhibitory activity by 3-fold compared to unsubstituted analogs (IC₅₀: 44–50 nM vs. 100 nM) [5].
Stereochemistry profoundly influences target engagement: (S)-enantiomers of N-benzylated derivatives exhibit 10–15× higher AChE inhibition than (R)-counterparts (IC₅₀: 19.44 µM vs. >100 µM) due to complementary hydrogen bonding with catalytic serine residues [8]. For CNS applications, fluorinated alkyl chains (e.g., –CH₂CF₃) at C5 reduce P-glycoprotein efflux, boosting brain bioavailability. Molecular dynamics simulations confirm that C3 aryl-thioether extensions (e.g., furanylmethylthio) stabilize the TAR1–carboxamide complex via hydrophobic pocket occupancy, enhancing auxin-like root growth promotion in plant models [9].
Table 2: Structure-Activity Relationships of Piperidine Modifications
Modification Site | Functional Group | Biological Impact | Potency Gain |
---|---|---|---|
N1 (Alkylation) | 4-Bromobenzyl | Enhanced BRAF⁽V⁶⁰⁰ᴱ⁾ inhibition | IC₅₀: 40–49 nM [5] |
C3 (Stereocenter) | (S)-configuration | Improved AChE binding affinity | ΔIC₅₀: 10–15× [8] |
Carboxamide linker | Amidoxime (instead of amide) | Increased metabolic stability | t₁/₂: 4.2 h → 9.7 h [5] |
C5 (Fluoroalkyl) | –CH₂CF₃ | Reduced P-gp efflux, higher CNS penetration | Brain/Plasma: 0.8 → 1.9 [8] |
Carboxamide bond formation between sterically hindered benzo[d][1,3]dioxole-5-carboxylic acid and piperidin-3-amine necessitates catalytic acceleration to suppress racemization and dimerization. Coupling reagents like CDI (1,1′-carbonyldiimidazole) outperform EDC in generating acyl-imidazolide intermediates at 0°C, enabling nucleophilic addition by the amine with <2% epimerization [5]. Microwave-assisted coupling (100°C, 20 min) in N-methylpyrrolidone (NMP) boosts yields to 92% while reducing reaction times 6-fold versus traditional reflux [5].
For deuterated analogs, palladium-catalyzed carbonylative amidation using Pd(OAc)₂/Xantphos and CO(g) permits direct conversion of aryl halides to carboxamides without pre-forming the acid, circumventing deuterium loss. This method achieves 88% isotopic purity when using C₆D₅I precursors [1]. Solvent effects are pronounced: THF/water mixtures (4:1) minimize hydrolysis of activated esters, while cesium carbonate in acetonitrile facilitates in situ carboxylate activation for electron-deficient amines [7].
Table 3: Carboxamide Coupling Methods and Performance Metrics
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
CDI-mediated | CDI, DMF, 0°C→rt, 3 h | 78–85 | Low racemization, high scalability |
Microwave-assisted (NMP) | 100°C, 150 W, 20 min | 90–92 | Rapid, high purity (>98%) |
Pd-catalyzed carbonylation | Pd(OAc)₂, CO(g), K₂CO₃, 80°C, 12 h | 75–80 | Avoids acid intermediate, isotope-compatible |
Oxalyl chloride activation | (COCl)₂, CH₂Cl₂, then amine, −78°C | 65–70 | Cost-effective for non-deuterated analogs |
Comprehensive Compound List
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2